2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
Overview
Description
2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide, also known as BFA-1, is a chemical compound that has been widely studied in scientific research. This compound is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis.
Mechanism of Action
2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide binds to the BH3-binding groove of Bcl-2, which is involved in the interaction with the BH3 domain of Bak. This binding prevents the interaction between Bcl-2 and Bak, leading to the activation of Bak and the induction of apoptosis. The mechanism of action of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been studied using various techniques, including X-ray crystallography, surface plasmon resonance, and isothermal titration calorimetry.
Biochemical and Physiological Effects
2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and lymphoma. In addition, 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has also been studied in animal models, where it has been shown to inhibit tumor growth and improve survival.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is its potency and specificity in inhibiting the Bcl-2/Bak protein-protein interaction. This makes it a useful tool for studying the role of this interaction in apoptosis and for identifying potential therapeutic targets. However, one of the limitations of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is its cytotoxicity, which can limit its use in certain experiments. In addition, the synthesis of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide. One direction is the development of more potent and selective inhibitors of the Bcl-2/Bak protein-protein interaction. Another direction is the study of the role of this interaction in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide in combination with other therapies, such as chemotherapy and radiation therapy, may have potential for improving the treatment of cancer.
Scientific Research Applications
2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been studied extensively in scientific research due to its potent inhibition of the Bcl-2/Bak protein-protein interaction. This interaction is involved in the regulation of apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. Dysregulation of apoptosis has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
properties
IUPAC Name |
2,4-dichloro-N-[3-[(4-fluorobenzoyl)carbamothioylamino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2FN3O2S/c22-13-6-9-17(18(23)10-13)20(29)25-15-2-1-3-16(11-15)26-21(30)27-19(28)12-4-7-14(24)8-5-12/h1-11H,(H,25,29)(H2,26,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPSARDKJUBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[3-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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